molecular formula C21H24N2O2 B11168001 N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide

N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B11168001
M. Wt: 336.4 g/mol
InChI Key: MIEKHPVGUXVDBU-UHFFFAOYSA-N
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Description

N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide exerts its effects will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperidine ring and benzamide moiety are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its piperidine and benzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(3,5-dimethylpiperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O2/c1-15-11-16(2)14-23(13-15)21(25)18-9-6-10-19(12-18)22-20(24)17-7-4-3-5-8-17/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,22,24)

InChI Key

MIEKHPVGUXVDBU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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